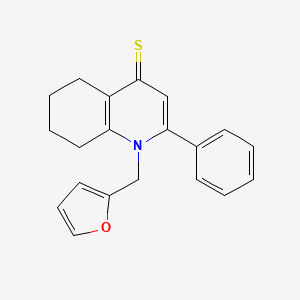

1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione

Description

The compound 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione features a tetrahydroquinoline core with a thione group at position 4, a phenyl group at position 2, and a furan-2-ylmethyl substituent at position 1 (CAS: 342595-09-9; molecular formula: C₁₉H₁₈N₂OS; molar mass: 322.42 g/mol) .

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NOS/c23-20-13-19(15-7-2-1-3-8-15)21(14-16-9-6-12-22-16)18-11-5-4-10-17(18)20/h1-3,6-9,12-13H,4-5,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCZMENTUWJGDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)C=C(N2CC3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione typically involves multiple steps, starting with the construction of the tetrahydroquinoline core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of effective coupling reagents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential inhibitor of certain enzymes or receptors.

Medicine: In medicine, 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione may be explored for its therapeutic properties, such as anticancer or anti-inflammatory activities.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

Tetrahydroquinoline-2(1H)-thiones

Example: 3-Cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione ()

- Core Structure: Tetrahydroquinoline with a thione at position 2.

- Substituents: Cyano (position 3), p-methoxyphenyl (position 4), and ketone (position 5).

- Synthesis : Derived from dimedone (1,3-cyclohexanedione) and nitrile precursors, highlighting the use of cyclization reactions .

- Key Difference : The thione position (C2 vs. C4) and substituents (e.g., ketone at C5) alter electronic properties and reactivity compared to the target compound.

Quinazoline-4(1H)-thiones

Examples :

- 1-Benzyl-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS: 94875-12-4; C₂₁H₂₀N₂S) .

- 2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS: 62721-95-3) .

- Synthesis: Quinazoline-thiones are synthesized via reactions involving isothiocyanates and amines under reflux conditions (e.g., methanol, 10 days) .

Thiazine-2-thiones

Example : 6-Mesityl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione ()

- Core Structure : 1,3-Thiazine with a thione at position 2.

- Substituents : Mesityl (position 6), phenyl (position 4).

- Synthesis : Prepared via n-butyllithium-mediated reactions of nitriles, aldehydes, and carbon disulfide .

- Key Difference: The thiazine core lacks aromaticity in the tetrahydroquinoline/quinazoline systems, reducing planarity and conjugation. This impacts photophysical properties and solubility.

Pyrazine-2(1H)-thione

Example: Pyrazine-2(1H)-thione (C₄H₄N₂S; monoclinic crystal system, P2₁/m space group) .

- Core Structure : Pyrazine (two adjacent N atoms) with a thione at position 2.

- Applications : Used in coordination chemistry as a ligand for metal complexes .

- Comparison: The smaller pyrazine ring and simpler substituents contrast with the bulky tetrahydroquinoline/quinazoline frameworks, affecting thermal stability and intermolecular interactions.

Data Table: Key Compounds and Properties

Biological Activity

1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : CHNS

- Molecular Weight : 282.39 g/mol

- IUPAC Name : 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, showcasing its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : The compound induces apoptosis through the activation of caspase pathways and inhibition of the NF-kB signaling pathway.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Caspase activation |

| HeLa | 12.3 | NF-kB inhibition |

| A549 | 10.0 | Apoptosis induction |

2. Anti-inflammatory Activity

The compound has shown promising results in reducing inflammation:

- Model Used : Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

- Findings : It significantly reduced nitric oxide (NO) production and inhibited iNOS expression.

| Treatment Concentration (µM) | NO Production (% Inhibition) |

|---|---|

| 5 | 30% |

| 10 | 50% |

| 20 | 70% |

3. Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.

- Results : The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Case Studies and Research Findings

-

Study on Cytotoxicity :

- A study conducted by Mandewale et al. (2015) synthesized a series of tetrahydroquinoline derivatives and assessed their cytotoxicity against MCF-7 cells. The results indicated that modifications to the phenyl ring enhanced cytotoxic effects significantly.

-

Anti-inflammatory Mechanisms :

- Research published in Pharmaceutical Biology demonstrated that tetrahydroquinoline derivatives could reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in treating inflammatory diseases.

-

Antimicrobial Efficacy :

- A recent investigation into the antimicrobial properties highlighted that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in some cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.